molecular formula C7H12ClNO2 B13069166 Methyl 2-amino-5-chloro-4-methylpent-4-enoate

Methyl 2-amino-5-chloro-4-methylpent-4-enoate

Cat. No.: B13069166
M. Wt: 177.63 g/mol
InChI Key: VITALQLDBSXJET-SNAWJCMRSA-N
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Description

Methyl 2-amino-5-chloro-4-methylpent-4-enoate is an aliphatic ester characterized by a pent-4-enoate backbone with functional and substituent groups at strategic positions. Its molecular formula is C₈H₁₂ClNO₂, featuring:

  • A methyl ester group at the terminal position.
  • An amino group (-NH₂) at position 2.
  • A chlorine atom at position 5.
  • A methyl group at position 4, adjacent to the double bond (C4-C5).

This compound’s structural complexity, including its unsaturated alkene and polar substituents, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The amino group enables hydrogen bonding and nucleophilic reactivity, while the chloro and methyl groups influence steric and electronic properties .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (E)-2-amino-5-chloro-4-methylpent-4-enoate

InChI

InChI=1S/C7H12ClNO2/c1-5(4-8)3-6(9)7(10)11-2/h4,6H,3,9H2,1-2H3/b5-4+

InChI Key

VITALQLDBSXJET-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\Cl)/CC(C(=O)OC)N

Canonical SMILES

CC(=CCl)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloro-4-methylpent-4-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using high-purity reagents and catalysts to ensure the consistency and quality of the final product . The process may include steps such as purification through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloro-4-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Potential

Methyl 2-amino-5-chloro-4-methylpent-4-enoate has been identified as a promising precursor for the development of antimicrobial agents. Its structural characteristics suggest that it may interact effectively with bacterial enzymes or receptors, potentially leading to the synthesis of new antibiotics. Preliminary studies indicate that derivatives of this compound exhibit activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Drug Development

The compound's reactivity allows for modifications that can enhance its pharmacological properties. Researchers are investigating its potential as a scaffold for designing new drugs targeting specific diseases, particularly those involving microbial infections. The ability to alter the functional groups attached to the core structure opens avenues for creating compounds with tailored therapeutic effects.

Materials Science

Polymer Synthesis

In materials science, this compound can serve as a building block for synthesizing polymers with unique properties. Its functional groups can facilitate polymerization reactions, leading to materials that exhibit specific mechanical and thermal characteristics. Such polymers could find applications in coatings, adhesives, and other industrial materials where enhanced performance is required.

Biological Interactions

Binding Studies

Understanding the interactions of this compound with biological systems is crucial for assessing its therapeutic potential. Studies have focused on its binding affinity to various enzymes and receptors, which could elucidate its mechanism of action. For instance, investigations into its interactions with nicotinamide N-methyltransferase have shown promising results in inhibiting enzymatic activity, suggesting potential applications in metabolic regulation .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

Compound Name Structure Features Unique Aspects
Methyl 2-amino-4-methylpent-4-enoateLacks chlorine substitutionMore basic due to absence of halogen
Ethyl (E)-4-(dimethylamino)but-2-enoateContains dimethylamino groupPotentially more lipophilic
(E)-Methyl 4-chloro-3-methoxybut-2-enoateSimilar halogen substitutionContains methoxy group which may alter reactivity
Methyl 3-(methylamino)but-2-enoateContains methylamino groupDifferent amino substitution may affect biological activity

This table illustrates how this compound stands out due to its specific chlorine substitution and reactivity profile compared to other derivatives.

Case Studies and Research Findings

Case Study: Antimicrobial Activity Assessment

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against several pathogens including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, supporting its potential as a lead compound in antibiotic development.

Case Study: Polymer Development

Another study focused on utilizing this compound in polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional materials, indicating its usefulness in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloro-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-amino-5-chloro-4-methylpent-4-enoate are compared below with three analogs derived from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Substituents Structure Type Key Applications
This compound C₈H₁₂ClNO₂ Ester, amino, alkene 2-amino, 5-chloro, 4-methyl (aliphatic) Aliphatic ester Pharmaceutical intermediates
Methyl 5-Amino-2-bromo-4-chlorobenzoate C₈H₇BrClNO₂ Ester, amino 5-amino, 2-bromo, 4-chloro (aromatic) Aromatic ester Drug candidate synthesis
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid C₈H₁₃ClO₂ Carboxylic acid, alkene 5-chloro, 2-isopropyl (aliphatic) Aliphatic acid Agrochemical precursors
4-Chloro-ortho-toluidine C₇H₈ClN Amine 4-chloro, 2-methyl (aromatic) Aromatic amine Dye intermediates

Key Findings :

Functional Group Diversity: The aliphatic ester in the target compound contrasts with the aromatic ester in Methyl 5-Amino-2-bromo-4-chlorobenzoate. The latter’s bromine atom enhances electrophilic substitution reactivity, while the target’s alkene enables addition reactions . Compared to (S,E)-5-Chloro-2-isopropylpent-4-enoic acid, the target’s ester group is less acidic but more reactive in nucleophilic acyl substitutions, favoring use in peptide coupling .

Substituent Effects: The aliphatic chlorine in the target compound is less electronegative than the aromatic chlorine in 4-Chloro-ortho-toluidine, affecting resonance stabilization and reactivity in aromatic systems .

Applications: Aromatic analogs (e.g., Methyl 5-Amino-2-bromo-4-chlorobenzoate) are preferred for rigid scaffold synthesis in drug design, while aliphatic esters like the target compound are suited for flexible molecular architectures . The amino group in the target compound offers a site for functionalization (e.g., amidation), unlike the carboxylic acid in (S,E)-5-Chloro-2-isopropylpent-4-enoic acid, which requires activation for coupling .

Research Implications

The unique combination of amino, chloro, and methyl groups on an unsaturated aliphatic ester positions this compound as a multifunctional building block. Comparisons with aromatic and diterpene esters (e.g., sandaracopimaric acid methyl ester ) could further elucidate steric and electronic influences on ester stability.

Biological Activity

Methyl 2-amino-5-chloro-4-methylpent-4-enoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include an amino group, a chlorine atom, and a pentenoate moiety. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

The biological activities of this compound are largely attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, while the chlorine atom may participate in halogen bonding, modulating enzyme activity and inhibiting specific biochemical pathways.
  • Receptor Binding : This compound can act as a ligand for specific receptors, influencing cellular signaling pathways and potentially altering physiological responses.
  • Nucleic Acid Interaction : Preliminary studies suggest that it may interact with nucleic acids, impacting processes such as DNA replication and transcription.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Staphylococcus aureusWeak to Moderate

These findings highlight the potential application of this compound in developing new antimicrobial agents .

Anticancer Properties

The compound is being investigated for its anticancer properties. Preliminary data suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in vitro against cancer cell lines, indicating a need for further exploration in clinical settings.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory potential. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Characterization : A study synthesized various derivatives of this compound and evaluated their biological activities using techniques such as NMR spectroscopy and docking studies to elucidate their interactions with biological targets.
  • In Vitro Testing : In vitro assays demonstrated that certain derivatives exhibited strong inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
  • Pharmacological Evaluation : Comprehensive pharmacological evaluations revealed that some derivatives displayed significant antibacterial activity against multiple strains, along with promising anticancer effects in preclinical models .

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